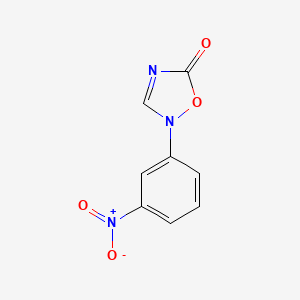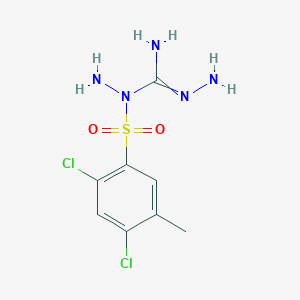
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide is a complex organic compound that features a benzene ring substituted with chlorine and methyl groups, along with sulfonyl and hydrazine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide typically involves multiple steps. One common method starts with the nitration of 2,4-dichlorotoluene to introduce nitro groups, followed by reduction to form the corresponding amine. This amine can then be sulfonated to introduce the sulfonyl group. The final step involves the reaction with hydrazine to form the hydrazine-1-carbohydrazonamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor, given its ability to interact with specific enzymes or proteins.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It may be used in the production of dyes, agrochemicals, or other industrial chemicals.
作用機序
The mechanism of action of 1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and hydrazine groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzene: A simpler compound with similar chlorine substitutions on the benzene ring.
Sulfonylhydrazines: A class of compounds with similar sulfonyl and hydrazine functional groups.
Methylbenzenes: Compounds with methyl substitutions on the benzene ring.
Uniqueness
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonyl and hydrazine groups allows for diverse interactions with other molecules, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
140451-27-0 |
|---|---|
分子式 |
C8H11Cl2N5O2S |
分子量 |
312.18 g/mol |
IUPAC名 |
1,2-diamino-1-(2,4-dichloro-5-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C8H11Cl2N5O2S/c1-4-2-7(6(10)3-5(4)9)18(16,17)15(13)8(11)14-12/h2-3H,12-13H2,1H3,(H2,11,14) |
InChIキー |
VYYVNACYATXPBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C(=NN)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


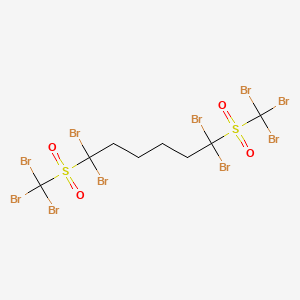

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
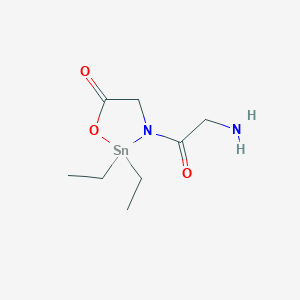
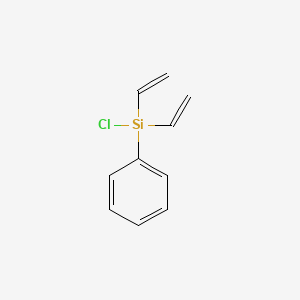
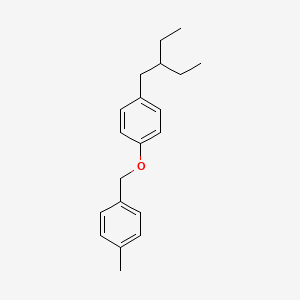
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
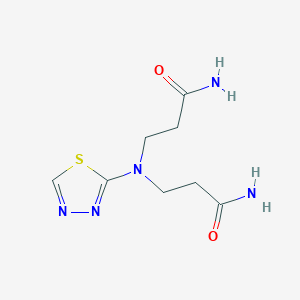
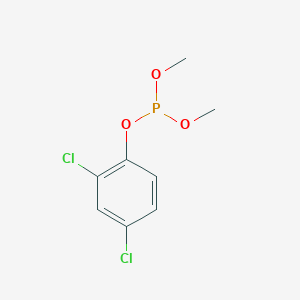
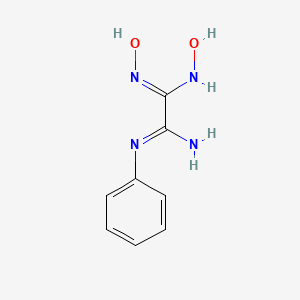
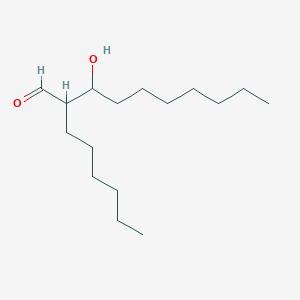
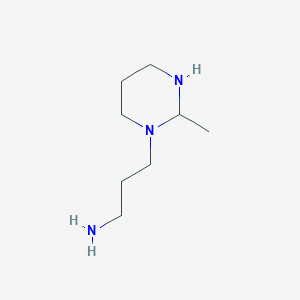
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
